Carboxyl-Directed Conjugation vs. NHS Ester Reactivity
Cyanine3 amine bears a nucleophilic primary amine (-NH₂) that reacts with electrophilic carboxyl groups (after EDC/DCC activation), NHS esters, and epoxides, enabling conjugation to carboxyl-rich targets such as the C-terminus of peptides, acidic proteins, and carboxylated nanoparticles [1]. In contrast, Cyanine3 NHS ester (a common alternative, CAS 1393363-07-9) reacts exclusively with primary amines (e.g., lysine residues), thereby targeting different functional groups . This represents a fundamental difference in reaction directionality—not merely a difference in kinetics—that dictates which target molecules can be labeled in a given experimental design.
| Evidence Dimension | Reactive group identity and target functional group specificity |
|---|---|
| Target Compound Data | Primary amine (-NH₂); reacts with: carboxyl groups (EDC-activated), NHS esters, epoxides, isothiocyanates |
| Comparator Or Baseline | Cyanine3 NHS ester (CAS 1393363-07-9): NHS ester reacts exclusively with primary amines (-NH₂) on target biomolecules |
| Quantified Difference | Orthogonal chemistry: Cyanine3 amine targets electrophilic carboxyl groups; Cyanine3 NHS ester targets nucleophilic amines. Non-interchangeable reaction directionality. |
| Conditions | Solution-phase bioconjugation; EDC/sulfo-NHS coupling buffer pH 4.5–7.2 for amine-directed carboxyl labeling |
Why This Matters
For laboratories conjugating fluorescent dyes to carboxylated nanoparticles, acidic proteins, or peptide C-termini, Cyanine3 amine is functionally required and cannot be substituted by Cyanine3 NHS ester without redesigning the entire conjugation strategy.
- [1] Stargraydye. CY3-NH₂, Cyanine 3-amine 与常用标记试剂的区别. 2025. Cy3-NH₂ primary amine reacts with electrophilic groups after activation; Cy3 NHS ester reacts directly with primary amines via amide bond formation. View Source
